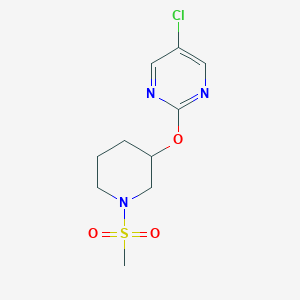

5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

5-chloro-2-(1-methylsulfonylpiperidin-3-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O3S/c1-18(15,16)14-4-2-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQXGQVFJAQDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the piperidine derivative and the chloropyrimidine derivative.

Coupling Reaction: The piperidine derivative is reacted with the chloropyrimidine derivative under specific conditions to form the desired compound. This reaction often involves the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety, to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyrimidine

- 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound notable for its unique structural features, including a chlorinated pyrimidine ring and a methylsulfonyl-substituted piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory and anticancer properties.

- Molecular Formula : C₁₀H₁₄ClN₃O₃S

- Molecular Weight : 291.76 g/mol

- CAS Number : 2034476-03-2

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Starting Materials : The synthesis begins with the preparation of the piperidine derivative and the chloropyrimidine derivative.

- Coupling Reaction : The piperidine derivative is reacted with the chloropyrimidine derivative under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Purification : The crude product is purified using techniques like column chromatography or recrystallization to achieve high purity .

This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes and receptors. It is hypothesized to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially offering therapeutic benefits in various diseases .

In Vitro Studies

Recent studies have demonstrated that this compound can inhibit the catalytic activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. For instance, a study reported that this compound significantly inhibited PARP activity in a dose-dependent manner, leading to enhanced apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of this compound's effects on human breast cancer cells. The study found that at concentrations ranging from 0.01 to 100 µM, the compound induced significant apoptosis as measured by increased caspase 3/7 activity, comparable to known PARP inhibitors like Olaparib .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Inhibits PARP activity; anti-inflammatory properties |

| 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyrimidine | Similar structure | GPR119 agonist; enhances insulin release |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Different substituents | Antimicrobial activity |

Potential Therapeutic Applications

The biological activity of this compound suggests potential applications in:

- Cancer Therapy : As a PARP inhibitor, it may serve as a lead compound for developing new cancer therapies.

- Anti-inflammatory Treatments : Its ability to modulate inflammatory pathways could be beneficial in treating various inflammatory diseases.

Q & A

Q. What are the key synthetic pathways for 5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can intermediates be optimized?

The synthesis typically involves coupling a chloropyrimidine core with a methylsulfonyl-piperidine moiety. A common approach includes:

- Step 1 : Activation of the pyrimidine ring at the 2-position using nucleophilic substitution with a piperidin-3-ol derivative.

- Step 2 : Sulfonylation of the piperidine nitrogen using methylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

- Purification : Column chromatography (e.g., 5–10% ethanol in dichloromethane) or recrystallization to achieve ≥95% purity .

Optimization Tips : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC. Adjust stoichiometry of sulfonylation reagents to minimize by-products .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns on the pyrimidine and piperidine rings. For example, the methylsulfonyl group shows distinct deshielded proton signals near δ 3.0–3.5 ppm .

- ESI-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 331.1) and fragmentation patterns .

- IR Spectroscopy : Identify sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and ether (C-O-C) vibrations at ~1100 cm⁻¹ .

Q. How should researchers handle solubility challenges during biological assays?

- Solvent Systems : Use DMSO for initial stock solutions due to the compound’s hydrophobicity. Dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity.

- Surfactants : Add polysorbate-80 (0.01–0.1%) to improve aqueous dispersion .

- Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry before assay setup .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the methylsulfonyl-piperidine moiety’s role?

- Analog Synthesis : Replace the methylsulfonyl group with acetyl, carbamate, or tertiary amine groups to assess electronic effects .

- Biological Testing : Evaluate inhibition potency against target enzymes (e.g., kinases) using IC₅₀ assays. Compare with analogs lacking the sulfonyl group .

- Computational Modeling : Perform docking studies to analyze hydrogen bonding between the sulfonyl group and active-site residues (e.g., using AutoDock Vina) .

Q. What strategies resolve contradictory bioactivity data across different assay formats?

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and readouts (e.g., fluorescence vs. luminescence).

- Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsome assays .

- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can reaction by-products during synthesis be identified and minimized?

- By-Product Analysis : Use LC-MS to detect common impurities like des-chloro derivatives or incomplete sulfonylation products.

- Process Optimization : Reduce reaction temperature during sulfonylation (0°C → room temperature) to suppress side reactions .

- Workup Adjustments : Employ aqueous washes (brine, NaHCO₃) to remove unreacted methylsulfonyl chloride .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Sulfonylation Step

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | NaOH (2 equiv) | |

| Temperature | 0°C → RT | |

| Reaction Time | 1–2 hours | |

| Purification | Column chromatography |

Q. Table 2. Spectroscopic Signatures of Functional Groups

| Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Pyrimidine-Cl | 8.5–8.7 (1H, s) | 750–800 (C-Cl) |

| Piperidine-SO₂CH₃ | 3.0–3.5 (3H, s) | 1150–1300 (S=O) |

| Ether (C-O-C) | 4.2–4.5 (1H, m) | 1100–1150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.